2-Ethenyl-2,3-dihydro-1H-perimidine
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Overview
Description
2-Ethenyl-2,3-dihydro-1H-perimidine is a nitrogen-containing heterocyclic compound. It is a derivative of perimidine, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a tricyclic system with two nitrogen atoms, making it a fascinating subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 2-Ethenyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method uses squaric acid as an organocatalyst in water, which is an eco-friendly and efficient approach . This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product. Industrial production methods may involve similar catalytic processes, often optimized for large-scale synthesis.
Chemical Reactions Analysis
2-Ethenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the perimidine ring.
Scientific Research Applications
2-Ethenyl-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethenyl-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as DNA and proteins. The compound’s tricyclic structure allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer effects . Additionally, its strong electron-donating character enables it to participate in various biochemical pathways, enhancing its biological activity.
Comparison with Similar Compounds
2-Ethenyl-2,3-dihydro-1H-perimidine can be compared with other perimidine derivatives, such as 2-phenyl-2,3-dihydro-1H-perimidine and 2-aryl-2,3-dihydro-1H-perimidine . These compounds share similar tricyclic structures but differ in their substituents, which can significantly affect their chemical and biological properties. The unique ethenyl group in this compound distinguishes it from other derivatives, potentially enhancing its reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable subject for further study and development.
Properties
CAS No. |
85968-07-6 |
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Molecular Formula |
C13H12N2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-ethenyl-2,3-dihydro-1H-perimidine |
InChI |
InChI=1S/C13H12N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8,12,14-15H,1H2 |
InChI Key |
BPWQSWXBWHZOTL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1NC2=CC=CC3=C2C(=CC=C3)N1 |
Origin of Product |
United States |
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